molecular formula C10H14N2OS B3060553 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea CAS No. 52266-56-5

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea

Cat. No.: B3060553
CAS No.: 52266-56-5
M. Wt: 210.3 g/mol
InChI Key: VPNXNLLCBVCWKH-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea is an organic compound with the molecular formula C10H14N2OS It is a thiourea derivative, characterized by the presence of a thiourea group (–NH–C(=S)–NH–) attached to a 2-methylphenyl group and a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-aminoethanol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-methylphenyl isothiocyanate+2-aminoethanolThis compound\text{2-methylphenyl isothiocyanate} + \text{2-aminoethanol} \rightarrow \text{this compound} 2-methylphenyl isothiocyanate+2-aminoethanol→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. The hydroxyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylphenyl)-3-phenylthiourea: Similar structure but lacks the hydroxyethyl group.

    3-(2-hydroxyethyl)-1-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and specificity in various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-4-2-3-5-9(8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNXNLLCBVCWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366847
Record name N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-56-5
Record name N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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